molecular formula C24H23N3O2S2 B11218809 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Cat. No.: B11218809
M. Wt: 449.6 g/mol
InChI Key: OWUNHBPULWYYFU-UHFFFAOYSA-N
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Description

2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the thienopyrimidine core with a suitable thiol reagent.

    Acetamide Formation: The final step involves the reaction of the intermediate with an acetamide derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may enhance binding affinity through additional interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-ALLYL-5-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE
  • 2-{[3-ALLYL-5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its specific substitution pattern, which may confer distinct biological activity and binding properties compared to similar compounds .

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C24H23N3O2S2/c1-15-4-7-18(8-5-15)13-25-21(28)14-31-24-26-20-10-11-30-22(20)23(29)27(24)19-9-6-16(2)17(3)12-19/h4-12H,13-14H2,1-3H3,(H,25,28)

InChI Key

OWUNHBPULWYYFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)SC=C3

Origin of Product

United States

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